Unmatched Core Structural Advantage in PDE4 Inhibitor Potency
The benzoxaborole core, derived from CAS 1187190-70-0, is essential for achieving sub-nanomolar potency in PDE4 inhibition. A novel benzoxaborole derivative (Compound 72) synthesized from this core exhibited an IC50 of 0.42 nM against PDE4B, a 136-fold improvement over the FDA-approved drug Crisaborole (IC50 = 57.20 nM) [1]. This enhanced potency is attributed to optimized interactions of the benzoxaborole core with the PDE4 catalytic site.
| Evidence Dimension | PDE4B Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.42 nM (for a derivative synthesized from CAS 1187190-70-0 core) |
| Comparator Or Baseline | Crisaborole (FDA-approved PDE4 inhibitor), IC50 = 57.20 nM |
| Quantified Difference | 136-fold improvement in enzymatic activity |
| Conditions | In vitro enzymatic assay using PDE4B catalytic domain |
Why This Matters
This data quantifies the intrinsic value of the 1,3-dihydro-2,1-benzoxaborole-1,5-diol scaffold as a starting point for developing next-generation PDE4 inhibitors with vastly superior potency compared to existing clinical benchmarks.
- [1] Chu, Z., Xu, Q., Zhu, Q., Ma, X., Mo, J., Lin, G., ... & Xu, Y. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113171. View Source
